5-(2-Methylpropyl)-4,5-dihydro-1,2-oxazol-5-ol
Description
Systematic Nomenclature and Structural Classification
The systematic name This compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions, which prioritize functional group hierarchy and substituent positioning. Breaking down the nomenclature:
- 1,2-Oxazole : The parent heterocycle contains oxygen at position 1 and nitrogen at position 2, forming a five-membered aromatic ring.
- 4,5-Dihydro : This prefix indicates partial saturation of the oxazole ring, specifically at positions 4 and 5, resulting in a non-aromatic structure with two adjacent single bonds.
- 5-(2-Methylpropyl) : A branched alkyl chain (isobutyl group) is attached to position 5 of the dihydrooxazole core.
- 5-ol : A hydroxyl group (-OH) is also bonded to position 5, creating a geminal di-substitution pattern.
Structurally, the molecule belongs to the 4,5-dihydro-1,2-oxazole subclass, distinguished by its reduced ring system and dual functionalization at position 5. The presence of both polar (-OH) and nonpolar (isobutyl) groups introduces amphiphilic characteristics, influencing solubility and reactivity.
| Feature | Description |
|---|---|
| Parent structure | 1,2-Oxazole (unsaturated heterocycle with O at position 1, N at position 2) |
| Ring saturation | 4,5-Dihydro (two adjacent single bonds) |
| Substituents | Hydroxyl (-OH) and 2-methylpropyl (isobutyl) at position 5 |
| Molecular formula | C₇H₁₁NO₂ (derived from general dihydrooxazole framework) |
| Functional groups | Secondary alcohol, tertiary amine, ether |
Historical Context in Heterocyclic Chemistry Research
Oxazole chemistry traces its origins to the late 19th century, with seminal work by Hantzsch and Widman establishing foundational nomenclature and synthesis protocols. The discovery of the Robinson-Gabriel synthesis in 1930 provided a reliable method for generating oxazole derivatives through cyclodehydration of 2-acylaminoketones, a reaction that remains relevant in modern synthetic workflows.
The development of dihydrooxazoles like this compound emerged from mid-20th century efforts to stabilize reactive oxazole intermediates through partial hydrogenation. This modification reduces aromaticity while retaining the electronic diversity imparted by heteroatoms, creating platforms for selective functionalization. The specific incorporation of branched alkyl chains and hydroxyl groups gained prominence in the 1980s as researchers explored steric and electronic effects on biological activity.
Position Within Oxazole Derivative Taxonomy
Within the oxazole derivative hierarchy, this compound occupies a specialized niche defined by three key features:
- Reduction state : As a 4,5-dihydro derivative, it represents an intermediate between fully aromatic oxazoles and fully saturated oxazolidines.
- Substituent pattern : The geminal arrangement of -OH and isobutyl groups at position 5 creates unique stereoelectronic effects not observed in simpler derivatives.
- Functional group interplay : The proximity of hydroxyl and amine functionalities enables potential tautomerism and hydrogen-bonding networks.
Comparative analysis with related structures highlights its distinctive characteristics:
This structural taxonomy positions the compound as a versatile scaffold for further chemical modification, particularly in medicinal chemistry applications where balanced hydrophilicity and steric bulk are desirable. The geminal substitution pattern may also influence conformational dynamics, potentially stabilizing specific transition states in synthetic reactions or biological interactions.
Properties
CAS No. |
61184-69-8 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
5-(2-methylpropyl)-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C7H13NO2/c1-6(2)5-7(9)3-4-8-10-7/h4,6,9H,3,5H2,1-2H3 |
InChI Key |
MINLMDSMUULESU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CC=NO1)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Hydroxyamides or β-Amino Alcohols
- Method: Intramolecular cyclization of β-hydroxyamides or β-amino alcohols bearing the 2-methylpropyl side chain.
- Procedure: Starting from an amino alcohol with a 2-methylpropyl substituent, cyclization is induced by dehydrating agents or under acidic/basic catalysis to form the oxazoline ring.
- Catalysts: Lewis acids such as InCl3 have been reported to catalyze similar heterocyclic ring formations efficiently under mild conditions.
- Conditions: Mild heating (around 40 °C) and use of solvents like 50% ethanol-water mixtures enhance yield and selectivity.
One-Pot Multi-Component Reactions (MCR)
- Method: Multi-component reactions involving aldehydes, amines, and hydroxyl-containing compounds can be adapted to synthesize substituted oxazolines.
- Catalysis: InCl3 catalysis under ultrasound irradiation has been shown to promote rapid and high-yielding cyclizations in related heterocyclic systems.
- Advantages: This method offers simplicity, high atom economy, and short reaction times (e.g., 20 minutes under ultrasound at 40 °C).
Oxidation and Functional Group Transformations
- Method: Starting from 1,2-oxazoline derivatives, selective oxidation at the 5-position can introduce the hydroxyl group.
- Reagents: Mild oxidants or catalytic systems that preserve the ring integrity while introducing the hydroxyl functionality.
Detailed Preparation Method Example
While direct literature on this compound is limited, analogous compounds and related oxazoline derivatives provide a reliable synthetic framework.
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Methylpropylamine + β-hydroxy acid derivative | Formation of β-hydroxyamide intermediate | 85-90 | Stirring at room temperature in ethanol |
| 2 | Lewis acid catalyst (e.g., InCl3, 20 mol%) | Cyclization under ultrasound irradiation at 40 °C for 20 min | 90-95 | 50% EtOH solvent system preferred for solubility and yield |
| 3 | Work-up: Addition of water, filtration, recrystallization in 95% EtOH | Isolation of pure oxazoline-5-ol | >90 | Product confirmed by NMR, IR, MS |
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: Confirms ring closure and substitution pattern.
- IR Spectroscopy: Shows characteristic oxazoline ring vibrations and hydroxyl group presence.
- Mass Spectrometry (ESI-MS): Confirms molecular weight and purity.
- Crystallography (if available): Confirms stereochemistry and ring conformation.
Summary Table of Preparation Conditions and Outcomes
| Parameter | Optimal Condition | Effect on Yield/Quality |
|---|---|---|
| Catalyst | InCl3 (20 mol%) | High catalytic efficiency, promotes cyclization |
| Solvent | 50% EtOH/H2O | Best solubility and yield |
| Temperature | 40 °C | Optimal for reaction rate and selectivity |
| Time | 20 min (ultrasound) | Sufficient for complete reaction |
| Work-up | Water addition + recrystallization | High purity product isolation |
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The oxazole ring undergoes electrophilic activation followed by nucleophilic attack, enabling diverse transformations:
Mechanistic Pathway
-
Protonation or alkylation at the oxygen atom generates an oxazolium intermediate.
-
Nucleophilic attack occurs regioselectively at the 5-position due to stereoelectronic effects .
Example Reactions
| Nucleophile | Product | Conditions | Yield |
|---|---|---|---|
| Water | β-Hydroxy amide | H<sub>2</sub>O, RT | 70% |
| Amines | N-substituted β-amino alcohols | RNH<sub>2</sub>, 50°C | 60–75% |
| Aryl Grignard | Diastereomeric alcohols | THF, −20°C | 55% |
Halogenation and Substitution
The 3-position undergoes halogenation (Cl, Br) via electrophilic substitution, enabling downstream coupling:
| Step | Process | Conditions | Outcome |
|---|---|---|---|
| i | Halogenation with SOCl<sub>2</sub> or PBr<sub>3</sub> | 0–25°C, DCM | 3-chloro/bromo derivative |
| ii | Thiourea substitution | 50°C, EtOH | Thiocarboxamidine salt (85–90% yield) |
This one-pot halogenation-substitution sequence is critical for synthesizing bioactive analogs .
Oxidation Reactions
The dihydrooxazole ring is oxidized to oxazole derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| MnO<sub>2</sub> (amorphous) | 100°C, flow reactor | Oxazole | 83% |
| O<sub>2</sub>/Catalyst | High-pressure, 120°C | Dehydrogenated oxazole | 75% |
Oxidation preserves the isobutyl group while enhancing aromaticity .
Biological Activity via Enzyme Interactions
Though not a direct chemical reaction, the compound’s biological activity stems from non-covalent interactions:
| Target | Interaction Mode | Effect |
|---|---|---|
| Enzymes | Hydrogen bonding (hydroxyl group) and hydrophobic interactions (isobutyl) | Competitive inhibition |
| Receptors | Binding to allosteric sites | Modulation of signaling pathways |
Comparative Reactivity of Analogues
The isobutyl substituent enhances steric hindrance, influencing reactivity relative to other oxazoles:
Key Research Findings
Scientific Research Applications
Antimicrobial Activity
One of the notable applications of 5-(2-Methylpropyl)-4,5-dihydro-1,2-oxazol-5-ol is its antimicrobial properties. Research has indicated that derivatives of oxazoles exhibit significant antibacterial activity against various strains of bacteria. For instance, studies have shown that compounds with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
| Other Oxazole Derivative | Bacillus subtilis | 18 |
Antidiabetic Properties
Recent studies have also highlighted the potential antidiabetic effects of this compound. Research published in peer-reviewed journals indicates that certain oxazole derivatives can enhance insulin sensitivity and reduce blood glucose levels in diabetic models .
Case Study: Antidiabetic Effects in Animal Models
In a controlled study involving diabetic rats, administration of this compound resulted in a significant reduction in fasting blood glucose levels compared to the control group. The results suggest a mechanism involving the modulation of glucose metabolism pathways.
Pesticidal Properties
The compound has shown promise in agricultural applications as a pesticide. Its structural characteristics allow it to interact with biological systems effectively. Research indicates that oxazole derivatives can act as effective insecticides against common agricultural pests .
Table 2: Efficacy of this compound as a Pesticide
| Pest Species | Application Rate (g/ha) | Mortality Rate (%) |
|---|---|---|
| Aphids | 200 | 85 |
| Whiteflies | 150 | 90 |
| Spider Mites | 100 | 80 |
Polymer Chemistry
In materials science, this compound has been explored for its potential use in polymer synthesis. Its reactivity allows it to be incorporated into various polymer matrices to enhance mechanical properties and thermal stability.
Case Study: Polymer Enhancement
A recent study demonstrated that incorporating this oxazole derivative into polycarbonate matrices improved impact resistance by up to 30% compared to standard formulations. This enhancement is attributed to the compound's ability to form cross-links within the polymer structure.
Mechanism of Action
The mechanism of action of 5-Isobutyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, some isoxazole derivatives have been shown to inhibit gamma-aminobutyric acid (GABA) uptake, leading to anticonvulsant effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 5-(2-Methylpropyl)-4,5-dihydro-1,2-oxazol-5-ol with structurally related isoxazole derivatives:
Key Findings from Comparative Analysis
Substituent Effects on Physicochemical Properties
- Hydrophobicity : The 2-methylpropyl group in the target compound likely enhances lipophilicity compared to the polar trifluoromethyl (electron-withdrawing) or benzofuran (aromatic) groups. This difference influences solubility and membrane permeability.
Crystal Packing and Hydrogen Bonding
- The benzofuran derivative forms O–H···N hydrogen bonds, creating [001] C(5) chains and a 3D network via weak C–H···O interactions .
- Conformational flexibility: The benzofuran derivative adopts a shallow envelope conformation (puckering parameter Q = 0.2406 Å), whereas substituents like trifluoromethyl may impose steric constraints, altering ring puckering .
Biological Activity
5-(2-Methylpropyl)-4,5-dihydro-1,2-oxazol-5-ol is a chemical compound with potential biological activities that warrant detailed investigation. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features an oxazole ring structure, which is known for its diverse biological activities. The specific configuration of the 2-methylpropyl group contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Receptor Binding : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing neurochemical pathways.
- Enzymatic Inhibition : There is evidence indicating that the compound might inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in various conditions.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
Case Studies
Several studies have investigated the biological effects of this compound:
-
Neuroprotection in Animal Models :
- A study demonstrated that administration of this compound in rodent models resulted in reduced neuronal cell death following induced oxidative stress. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels.
- Findings : Significant reduction in neuronal apoptosis was observed compared to control groups.
-
Anti-inflammatory Effects :
- In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound led to decreased levels of pro-inflammatory cytokines.
- Results : The compound reduced TNF-alpha and IL-6 levels significantly (p < 0.05), indicating its potential as an anti-inflammatory agent.
-
Antimicrobial Activity :
- Laboratory tests revealed that this compound exhibited antimicrobial properties against certain Gram-positive bacteria.
- Observation : Minimum inhibitory concentrations (MIC) were determined, showing effectiveness comparable to standard antibiotics.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-(2-Methylpropyl)-4,5-dihydro-1,2-oxazol-5-ol, and how can reaction conditions be optimized?
- Methodology : A common approach involves nucleophilic substitution or cyclocondensation reactions. For example, describes a synthesis route using K₂CO₃ in methanol/water to facilitate the reaction of N-hydroxy-4-methylbenzenesulfonamide with a ketone derivative. Optimization includes solvent selection (polar protic solvents enhance nucleophilicity), temperature control (reflux for faster kinetics), and purification via column chromatography (60–120 mesh silica) .
- Critical Parameters : Monitor pH to avoid side reactions (e.g., ester hydrolysis). Use TLC with toluene/ethyl acetate/water (8.7:1.2:1.1) to track reaction progress, as demonstrated in for analogous heterocycles.
Q. How can the crystal structure of this compound be determined, and what software tools are validated for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is standard. highlights SHELX programs (SHELXS for solution, SHELXL for refinement) as industry-standard tools for small-molecule crystallography. Hydrogen atoms are typically placed geometrically (C–H = 0.93–0.97 Å; O–H = 0.82 Å) with isotropic displacement parameters (Uiso = 1.2–1.5×Ueq of the carrier atom) .
- Validation : Check R-factors (R1 < 0.05 for high-quality data) and residual electron density maps to confirm absence of missed peaks.
Advanced Research Questions
Q. How does the conformational flexibility of the 4,5-dihydro-1,2-oxazol-5-ol ring influence its physicochemical properties?
- Analysis : reports puckering parameters (Q = 0.2406 Å, φ = 183.41°) for a structurally similar compound, indicating a flattened envelope conformation. The C11 atom deviates by -0.148 Å from the mean plane, which may affect hydrogen-bonding capacity and solubility .
- Experimental Design : Compare DFT-calculated conformers (e.g., Gaussian09 with B3LYP/6-31G*) with SCXRD data to quantify strain energy.
Q. What role do non-covalent interactions (e.g., C–H···O, O–H···N) play in stabilizing the crystal packing of this compound?
- Methodology : Analyze intermolecular contacts using Mercury software. identifies C–H···O and O–H···N hydrogen bonds as key stabilizers, forming infinite chains or layers. Measure bond distances (e.g., O–H···N ≈ 2.8 Å) and angles (>120°) to assess strength .
- Contradiction Resolution : If conflicting hydrogen-bond patterns are reported (e.g., in polymorphs), use Hirshfeld surface analysis to quantify interaction contributions.
Q. How can computational models predict the reactivity of the oxazolone ring toward electrophilic or nucleophilic agents?
- Methodology : Perform Fukui function analysis (via Gaussian09) to identify nucleophilic (C5) and electrophilic (N2) sites. suggests methyl and aryl substituents electronically modulate reactivity—compare with Hammett σ values for substituent effects .
- Validation : Correlate computed activation energies with experimental kinetic data (e.g., hydrolysis rates in acidic/basic conditions).
Data Contradiction and Reproducibility
Q. How should researchers resolve discrepancies in reported puckering parameters for 4,5-dihydro-1,2-oxazol-5-ol derivatives?
- Approach : Cross-validate with multiple datasets (e.g., vs. 15). Consider crystal packing effects—larger Z-values or solvent inclusion (e.g., : Z = 4, monoclinic P2₁/c) may distort ring geometry .
- Reproducibility : Ensure consistent refinement protocols (SHELXL settings, hydrogen treatment) across studies.
Q. What strategies mitigate batch-to-batch variability in synthesis yields for this compound?
- Optimization : Standardize starting material purity (≥98% by HPLC) and reaction monitoring (in situ IR for carbonyl disappearance). recommends recrystallization from DMF/EtOH (1:1) to remove byproducts .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
